molecular formula C22H25N5O3 B2690436 1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396634-44-8

1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No. B2690436
CAS RN: 1396634-44-8
M. Wt: 407.474
InChI Key: NVBSBPZASPEXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a methoxyphenyl group, a pyridinyl group, an oxadiazolyl group, and a cyclohexyl group. These groups are often found in pharmaceutical molecules due to their varied medicinal applications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the various functional groups mentioned above. The oxadiazole ring, in particular, is a heterocyclic ring that contains two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the methoxyphenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might increase its stability, while the methoxyphenyl group might influence its solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclic Dipeptidyl Ureas : Research has been conducted on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are new classes of cyclic dipeptidyl ureas, through Ugi reactions. These compounds, including derivatives of arylglycine and alanine with a urea moiety, were studied for their chemical structures and properties (Sañudo et al., 2006).

  • Fused Mesoionic Heterocycles : The preparation methods for mesoionic derivatives of 1,3,4-oxadiazolo[3,2-a] pyridine and 1,3,4-thiadiazolo[3,2-a]pyridine have been reported, showcasing the diversity in the synthesis of heterocyclic compounds involving urea or thiourea intermediates (Molina et al., 1982).

Biological and Medicinal Applications

  • Enzyme Inhibition and Anticancer Activity : A study on unsymmetrical 1,3-disubstituted ureas, including derivatives with methoxyphenyl groups, demonstrated their potential in enzyme inhibition and anticancer activities. These compounds were evaluated against various enzymes and a prostate cancer cell line, revealing significant biological activity (Mustafa et al., 2014).

  • Antidiabetic Screening : The synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides has been reported. These compounds were characterized and assessed for in vitro antidiabetic activity, showcasing the potential for developing new therapeutic agents (Lalpara et al., 2021).

Chemical Interactions and Properties

  • Anion Tuning of Hydrogels : The study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea highlighted the influence of anions on the rheology, morphology, and gelation properties of low molecular weight hydrogelators. This research demonstrates the tunability of physical properties through chemical modifications (Lloyd & Steed, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structural features are used in medicinal chemistry and have diverse mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the medicinal relevance of similar compounds, it could be of interest in the field of drug discovery .

properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-15-14-17(29-2)6-7-18(15)24-21(28)26-22(10-4-3-5-11-22)20-25-19(27-30-20)16-8-12-23-13-9-16/h6-9,12-14H,3-5,10-11H2,1-2H3,(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBSBPZASPEXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.